Methyl 6'-Desmethyl-4'-tosylmycophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Proteomics Research
Methyl 6’-Desmethyl-4’-tosylmycophenolate: is utilized in proteomics research, where it serves as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to investigate protein expression, modifications, and interactions. Its role in proteomics is vital due to its specificity and ability to interact with various proteins, which can help in identifying new drug targets or understanding disease mechanisms.
Organic Synthesis
As a synthetic intermediate, FT-0671660 is involved in the synthesis of complex organic molecules . It can be used to construct molecular frameworks that are found in natural products or pharmaceuticals. The compound’s unique structural features make it a valuable building block in organic chemistry, enabling the synthesis of a wide range of chemical entities with potential therapeutic applications.
Biochemical Assays
In biochemical assays, Methyl 6’-Desmethyl-4’-tosylmycophenolate can be used as a reagent to measure enzyme activity, receptor binding, and other biochemical interactions . Its ability to participate in selective reactions makes it an important component for developing assays that can lead to the discovery of biologically active compounds.
Medicinal Chemistry
This compound finds applications in medicinal chemistry, where it is used to design and develop new drugs . Its molecular structure allows for modifications that can result in the creation of novel compounds with desired pharmacological properties. Researchers can use FT-0671660 to explore new treatments for various diseases by modifying its structure to improve efficacy, reduce toxicity, and enhance drug-like properties.
Environmental Science
In environmental science, Methyl 6’-Desmethyl-4’-tosylmycophenolate could be explored for its potential use in the removal of pollutants from water sources . Its chemical properties might allow it to bind to certain dyes or contaminants, aiding in their extraction from environmental samples. This application is speculative and would require further research to determine its feasibility and effectiveness.
Analytical Chemistry
FT-0671660: may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques that require precise and accurate measurements.
Future Directions
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
It’s possible that the compound interacts with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its therapeutic efficacy .
Result of Action
Understanding these effects is crucial for predicting the compound’s potential therapeutic applications .
properties
IUPAC Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPZJOYMPITMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.